2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTPEIYVZJWLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline to yield the desired benzamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives of the pyrrolidinone moiety.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, sourced from chemical databases and research catalogs , share structural motifs with 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Structural and Functional Group Analysis
Key Observations :
- Thiadiazole Derivative : The trifluoromethyl-thiadiazole group in N1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide enhances metabolic stability and lipophilicity (logP ~3.2 predicted) compared to the target compound (logP ~2.8) . However, it may reduce solubility in aqueous media.
- Carboxylic Acid Derivative: The addition of a carboxylic acid group in 4-{3-[(4-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid improves solubility (predicted aqueous solubility >50 µg/mL) but limits blood-brain barrier penetration, making it less suitable for CNS targets .
Pharmacological and Physicochemical Data
Research Findings :
- The target compound’s pyrrolidinone moiety may enhance binding to GABA receptors or cyclooxygenase (COX) enzymes, as seen in pyrrolidinone-containing analgesics .
- The thiadiazole derivative has demonstrated in vitro antibacterial activity (MIC = 8 µg/mL against S. aureus), attributed to the electron-withdrawing CF₃ group enhancing membrane penetration .
Biological Activity
2,6-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure consists of a benzamide core with methoxy groups at the 2 and 6 positions and a pyrrolidinone moiety attached to the phenyl ring. This configuration enhances its chemical reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Research indicates that the methoxy and pyrrolidinone groups significantly influence the compound's binding affinity and specificity towards biological targets. Interaction studies often employ molecular docking simulations and in vitro assays to elucidate these mechanisms. For instance, related compounds have demonstrated various biological activities, including anti-cancer properties and effects on enzymatic pathways.
Biological Activity Overview
Case Studies
- Cytotoxic Effects
-
Skin Depigmentation
- A related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), demonstrated notable depigmentation effects in UV-induced hyperpigmentation models in guinea pigs. It inhibited melanin production by approximately 30% at a concentration of 100 ppm without significant cytotoxicity . The mechanism involved the acceleration of dopachrome transformation into DHICA, highlighting the compound's potential in dermatological applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other benzamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,6-Dimethoxybenzamide | Lacks pyrrolidinone moiety | Less versatile; moderate activity |
| N-[4-(2-Oxopyrrolidin-1-yl)phenyl]benzamide | Similar structure but without methoxy groups | Affects reactivity; lower binding affinity |
| 3,4-Dimethoxy-N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzamide | Methoxy groups at different positions | Varies in biological activity; potential for specific targeting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
